2,3-Dehydro Ketoconazole is a derivative of Ketoconazole, a broad-spectrum antifungal agent primarily used in the treatment of fungal infections and certain endocrine disorders. Ketoconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, and also affects steroidogenesis in humans. The modification to 2,3-Dehydro Ketoconazole enhances its pharmacological properties and may alter its therapeutic applications.
Ketoconazole was first synthesized in the late 1970s and has been widely used since then. The specific compound 2,3-Dehydro Ketoconazole is derived from structural modifications to the original Ketoconazole molecule. These modifications often aim to improve efficacy or reduce side effects associated with the parent compound.
2,3-Dehydro Ketoconazole is classified as an azole antifungal agent. Azoles are characterized by their ability to inhibit cytochrome P450 enzymes involved in sterol synthesis, which is crucial for both fungal and human steroid metabolism.
The synthesis of 2,3-Dehydro Ketoconazole generally involves several chemical reactions starting from the parent Ketoconazole structure. One common method involves the selective dehydrogenation of the Ketoconazole molecule, which can be achieved using various reagents such as potassium permanganate or through catalytic methods that facilitate the removal of hydrogen atoms from specific positions on the molecule.
The molecular structure of 2,3-Dehydro Ketoconazole features a modified imidazole ring similar to that of Ketoconazole but with a double bond introduced between the second and third carbon atoms of the side chain. This alteration can significantly impact its biological activity.
2,3-Dehydro Ketoconazole can undergo various chemical reactions typical of azole compounds, including:
Reactions involving this compound are generally studied under laboratory conditions to evaluate their kinetics and mechanisms. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization.
The mechanism of action for 2,3-Dehydro Ketoconazole involves inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately cell death.
2,3-Dehydro Ketoconazole has potential applications in:
2,3-Dehydro Ketoconazole (C₂₆H₂₆Cl₂N₄O₄; MW 529.415 g/mol) is characterized by a tetrahydropyrazine ring with a critical 2,3-unsaturation, distinguishing it from the parent compound Ketoconazole. This unsaturation introduces planar rigidity between N1-C2 and C3-C4 bonds, altering molecular conformation. The compound retains the trans-configured 1,3-dioxolane ring and the 2,4-dichlorophenyl/imidazolylmethyl pharmacophores essential for antifungal activity. X-ray crystallography confirms relative stereochemistry at C2' and C4' of the dioxolane ring as (2R,4S), mirroring Ketoconazole's configuration. This stereochemical integrity ensures target binding compatibility despite the modified pyrazine ring [6] [10].
Table 1: Key Structural Features of 2,3-Dehydro Ketoconazole
Feature | 2,3-Dehydro Ketoconazole | Ketoconazole |
---|---|---|
Core Structure | 1,2,3,4-Tetrahydropyrazine (unsaturated) | Piperazine (saturated) |
Chiral Centers | C2', C4' (dioxolane ring) | C2', C4' (dioxolane ring) |
Stereochemistry | (2R,4S) | (2R,4S) |
Planar Regions | Pyrazine ring + dioxolane | Imidazole + dioxolane |
Molecular Formula | C₂₆H₂₆Cl₂N₄O₄ | C₂₆H₂₈Cl₂N₄O₄ |
The introduction of a 2,3-unsaturation reduces aliphatic character, increasing electron delocalization and altering physicochemical behavior. Experimental logP values (4.68 ± 0.1) indicate enhanced lipophilicity compared to Ketoconazole (logP 4.15), influencing membrane permeability. Solubility assays reveal decreased aqueous solubility (0.12 mg/mL vs. 0.35 mg/mL for Ketoconazole), attributed to reduced hydrogen-bonding capacity and crystal packing efficiency. Thermal analysis shows lowered melting point (decomposition >200°C vs. 146°C for Ketoconazole), reflecting lattice destabilization from non-coplanar moieties [5] [8] [10].
Table 2: Experimental Physicochemical Comparison
Parameter | 2,3-Dehydro Ketoconazole | Ketoconazole | Change (%) |
---|---|---|---|
Molecular Weight | 529.415 g/mol | 531.43 g/mol | -0.38% |
logP | 4.68 | 4.15 | +12.8% |
Water Solubility | 0.12 mg/mL (25°C) | 0.35 mg/mL | -65.7% |
PSA | 69.1 Ų | 72.7 Ų | -4.9% |
pKa (imidazole N) | 6.53 | 6.95 | -6.0% |
The tetrahydropyrazine ring exhibits pH-dependent tautomerism, favoring enaminone (O=C–C=N–) or diimine (N=C–C=N) forms. NMR studies (DMSO-d₆) reveal a 85:15 equilibrium favoring the conjugated enaminone tautomer at physiological pH (7.4). This conjugation enhances resonance stability but introduces hydrolytic susceptibility at the C1 carbonyl, with 22% degradation observed after 24 hours in plasma (37°C). Density functional theory (DFT) calculations confirm the enaminone form is 5.3 kcal/mol more stable than the diimine, aligning with experimental data. Crucially, the dioxolane ring remains intact under these conditions, preserving antifungal pharmacophores [4] [5] [7].
Table 3: Tautomeric Equilibrium Constants
Condition | Enaminone (%) | Diimine (%) | Equilibrium Constant (K) |
---|---|---|---|
pH 2.0 (acidic) | 98 | 2 | 49.0 |
pH 7.4 (physiological) | 85 | 15 | 5.67 |
pH 10.0 (basic) | 70 | 30 | 2.33 |
DFT calculations (B3LYP/6-311G**) reveal a HOMO-LUMO gap of 3.82 eV, indicating enhanced electrophilicity versus Ketoconazole (4.15 eV). The HOMO localizes over the enaminone system (Figure 1A), while the LUMO centers on the dichlorophenyl ring, facilitating charge-transfer interactions. Molecular electrostatic potential (MEP) maps demonstrate a polarized electron distribution: the dioxolane oxygen shows maximal negative potential (-0.082 au), and the tetrahydropyrazine nitrogen exhibits maximal positive potential (+0.076 au). These features promote CYP enzyme binding but may increase metabolic oxidation risks. Molecular dynamics simulations (100 ns) confirm stable binding to CYP3A4 (RMSD 1.8 Å), with the unsaturated pyrazine enhancing π-stacking at Phe-304 [5] [8].
Table 4: Computational Electronic Parameters
Parameter | 2,3-Dehydro Ketoconazole | Ketoconazole | Biological Implication |
---|---|---|---|
HOMO-LUMO Gap | 3.82 eV | 4.15 eV | Higher reactivity |
Dipole Moment | 5.24 Debye | 4.87 Debye | Enhanced target binding |
Enaminone Bond Order | C2-N3: 1.38 (partial double) | N/A | Resonance stabilization |
Fukui Electrophilicity | 3.87 | 3.45 | Increased metabolic activation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1